![molecular formula C18H17NO5S3 B2887131 Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate CAS No. 2097933-27-0](/img/structure/B2887131.png)
Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of bithiophene derivatives involves various catalytically or high-pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . The crucial substrates for these catalytic reactions include 2,2’-bithiophene, gaseous acetylene, and 1,3-butadiyne .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its components. The 2,2’-bithiophene component has a molecular formula of C8H6S2 . Methyl benzoate, another component, has a molecular formula of C6H5COOCH3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of bithiophene derivatives include coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination . These reactions, combined with non-catalytic ones, have been used to synthesize new acetylene, butadiyne, isoxazole, 1,2,3-triazole, pyrrole, benzene, and fluoranthene derivatives with one, two, or six bithiophenyl moieties .Scientific Research Applications
Organic Electronics
Bithiophene derivatives: are widely used in the field of organic electronics due to their excellent optoelectronic properties . The compound , with its bithiophene core, can be utilized in the development of organic light-emitting diodes (OLEDs) , organic field-effect transistors (OFETs) , and organic solar cells (OSCs) . Its ability to form stable π-conjugated systems makes it a valuable material for creating components that require high charge carrier mobility and tunable energy levels.
Pharmaceutical Synthesis
The bithiophene moiety is known to be a significant structure in pharmaceutical synthesis. It serves as a precursor for the creation of bioactive molecules with a variety of pharmacological activities, including antifungal , antihypertensive , anticancer , antiulcer , antipsychotic , and antiviral properties . This makes it an essential scaffold for the development of new drug candidates.
Material Science
In material science, the versatility and stability of bithiophene derivatives allow for their use in creating new materials with desired properties. The compound can be incorporated into polymers or other materials to enhance their stability, conductivity, or to impart other specific characteristics needed for advanced applications .
Catalysis
The bithiophene derivatives can act as catalysts in various chemical reactions. Their conjugated system and reactive functional groups make them suitable for facilitating reactions that require precise control over the reaction environment and outcomes .
Fluorescent Probes
Due to their inherent luminescent properties, bithiophene derivatives can be used as fluorescent probes in biological and chemical sensing applications . They can be engineered to respond to specific stimuli, making them useful for detecting the presence of particular ions, molecules, or changes in environmental conditions.
Energy Storage
Compounds containing bithiophene units have potential applications in energy storage devices. Their structural properties can contribute to the efficiency and stability of batteries and supercapacitors, which are crucial for the development of renewable energy technologies .
Mechanism of Action
Target of Action
Compounds containing thiophene, bithiophene or oligothiophene motifs are particularly popular because they are used in various fields of science and technology .
Mode of Action
It’s known that compounds containing bithiophene motifs can participate in various types of reactions including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination .
Biochemical Pathways
It’s known that compounds containing bithiophene motifs can be involved in various catalytic reactions .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, and in this case, the presence of the bithiophene motif could potentially influence these properties .
Result of Action
Compounds containing bithiophene motifs are used in various fields of science and technology, including organic electronics .
Action Environment
The stability and efficacy of a compound can be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S3/c1-24-18(21)12-4-6-13(7-5-12)27(22,23)19-11-14(20)15-8-9-17(26-15)16-3-2-10-25-16/h2-10,14,19-20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXINASAZUVAWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


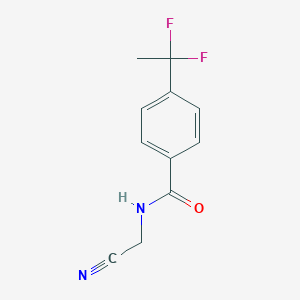
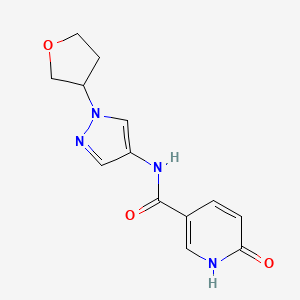
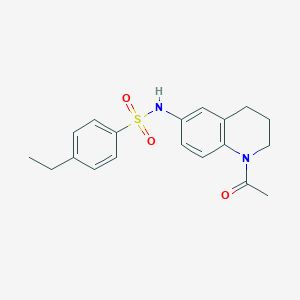
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate](/img/structure/B2887053.png)
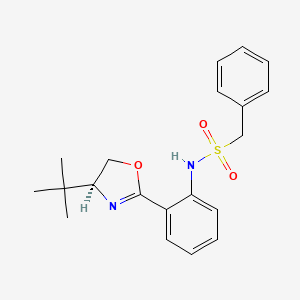

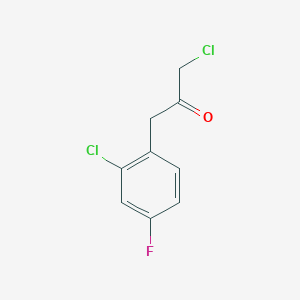
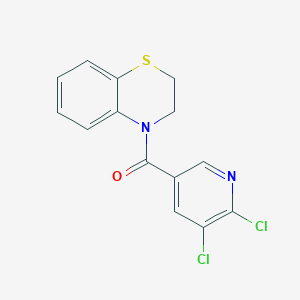
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2887063.png)
![5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2887065.png)

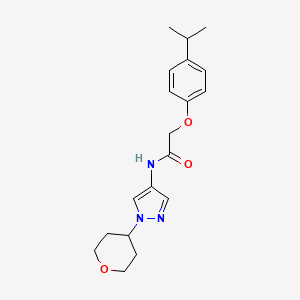
![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2887071.png)